molecular formula C23H27N3O2S B2371046 6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866895-33-2

6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2371046
CAS No.: 866895-33-2
M. Wt: 409.55
InChI Key: ARVYTPYMRRBSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and oncology research. Quinoline scaffolds are recognized as privileged structures in drug discovery, with numerous derivatives reported to exhibit potent anticancer activity through various mechanisms . A key research application for this class of compounds is as inhibitors of the Epidermal Growth Factor Receptor tyrosine kinase (EGFR-TK) . EGFR is a well-validated therapeutic target that is overexpressed in many human solid tumors, including non-small-cell lung cancer (NSCLC) and breast cancer, making it a critical focus for the development of targeted therapies . The specific molecular architecture of this compound suggests it is designed to interact with the ATP-binding pocket of the EGFR. The quinoline core can act as a planar aromatic system fitting the adenine region, while the 4-methylpiperazinyl group can serve as a hydrophilic tail, and the (4-methylphenyl)sulfonyl moiety may function as a hydrophobic head, mimicking pharmacophoric features of known EGFR-TK inhibitors . Researchers can utilize this compound as a lead candidate for further optimization or as a chemical tool to study signal transduction pathways in cancer cells. Its potential to induce cell cycle arrest and apoptosis, effects observed with related potent quinoline derivatives, makes it valuable for in vitro antiproliferative assays against a panel of cancer cell lines . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-4-18-7-10-21-20(15-18)23(26-13-11-25(3)12-14-26)22(16-24-21)29(27,28)19-8-5-17(2)6-9-19/h5-10,15-16H,4,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVYTPYMRRBSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Synthesis

The 6-ethylquinoline framework is typically synthesized via the Skraup reaction , leveraging 4-ethylaniline as the primary substrate. Cyclocondensation with glycerol under acidic conditions (H₂SO₄, nitrobenzene oxidizer) yields 6-ethylquinoline. Alternative routes, such as the Friedländer annulation , employ ethyl acetoacetate and 3-nitro-4-ethylbenzaldehyde, though with reduced regiochemical control.

Key Reaction Conditions for Skraup Synthesis

Parameter Value
Substrate 4-Ethylaniline
Cyclizing Agent Glycerol
Acid Catalyst Concentrated H₂SO₄
Oxidizer Nitrobenzene
Temperature 180–200°C
Yield 60–75%

Sulfonylation at Position 3

Direct sulfonation of 6-ethylquinoline using chlorosulfonic acid introduces a sulfonic acid group at position 3, which is subsequently converted to the sulfonyl chloride via PCl₅. Nucleophilic displacement with 4-methylthiophenol in dichloromethane, followed by oxidation with H₂O₂/CH₃COOH, yields the 3-(4-methylphenyl)sulfonyl moiety.

Alternative Pathway: Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling between 3-bromo-6-ethylquinoline and sodium 4-methylbenzenesulfinate (Pd(OAc)₂/Xantphos, dioxane, 110°C) achieves direct sulfonylation with 68–72% efficiency, circumventing harsh oxidation steps.

Incorporation of 4-Methylpiperazine at Position 4

Position 4 functionalization is achieved via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. Chlorination of 6-ethyl-3-sulfonylquinoline using POCl₃ provides the 4-chloro intermediate, which reacts with 4-methylpiperazine in refluxing 2-butanol with trifluoroacetic acid (TFA) catalysis, yielding 80–85% substitution.

Optimized NAS Conditions

Parameter Value
Substrate 4-Chloro-6-ethyl-3-(4-methylphenyl)sulfonylquinoline
Nucleophile 4-Methylpiperazine
Solvent 2-Butanol
Catalyst TFA (10 mol%)
Temperature 100°C
Time 12–18 hours
Yield 81–85%

Integrated Synthetic Route

Combining these steps, the optimal pathway proceeds as follows:

  • Skraup Synthesis : 4-Ethylaniline → 6-ethylquinoline (72% yield).
  • Bromination/Sulfonylation :
    • Bromination at position 3 (NBS, AIBN, CCl₄, 65°C, 58% yield).
    • Pd-catalyzed sulfonylation (Na 4-methylbenzenesulfinate, 70% yield).
  • Chlorination : POCl₃, DMF, 90°C, quant. conversion.
  • Piperazine Installation : 4-methylpiperazine, TFA, 2-butanol, 83% yield.

Critical Challenges and Resolutions

  • Regioselectivity in Sulfonylation : Directed ortho-metalation (LDA, THF, -78°C) ensures precise positioning before quenching with electrophilic sulfur sources.
  • Piperazine Solubility : Microwave-assisted synthesis (150°C, 30 min) enhances reaction kinetics, reducing decomposition.

Analytical Validation

Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/H₂O gradient). Structural elucidation employs ¹H/¹³C NMR and high-resolution mass spectrometry. X-ray crystallography of intermediates verifies substituent geometry, particularly the cis–cis conformation of the piperazine ring, which aligns with docking studies for biological activity.

Comparative Evaluation of Methodologies

Method Advantages Limitations Yield Range
Skraup + NAS Cost-effective, scalable Multi-step, moderate yields 60–75%
Friedländer + Pd Regioselective Expensive catalysts 65–70%
Microwave-Assisted Rapid, high efficiency Specialized equipment 80–85%

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline typically involves multi-step organic reactions that include the formation of the quinoline ring followed by sulfonylation and substitution reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific applications of this compound can be categorized as follows:

Antimicrobial Activity

Studies have shown that derivatives of quinoline compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been linked to increased antibacterial activity .

Antiviral Potential

Quinoline derivatives, including those similar to this compound, have been investigated for their antiviral properties. Some studies suggest that modifications on the quinoline structure can enhance inhibitory effects against viruses such as HIV .

Anticancer Properties

The quinoline scaffold is known for its anticancer potential. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Case Studies

Several case studies highlight the effectiveness of quinoline derivatives in clinical and preclinical settings:

StudyCompoundActivityFindings
This compoundAntimicrobialSignificant inhibition against Mycobacterium smegmatis with MIC values indicating potential as an antituberculosis agent.
Quinoline DerivativesAntiviralShowed promising results as HIV integrase inhibitors, suggesting potential therapeutic applications in antiviral treatments.
Quinoline-based CompoundsAnticancerInduced apoptosis in cancer cell lines, demonstrating potential for development into anticancer therapies.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering their signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Methoxy/Chloro Groups : The sulfonyl group in the target compound likely increases polarity and hydrogen-bonding capacity compared to methoxy () or chloro () substituents .
  • Piperazine vs. Amine/Imidazole : The 4-methylpiperazine in the target compound may offer superior solubility and pharmacokinetic profiles over primary amines () or imidazole derivatives () .

Physicochemical Properties

  • Melting Points : 4k melts at 223–225°C (), while the target compound’s sulfonyl group may elevate its melting point due to increased crystallinity .
  • Solubility : The piperazine moiety in the target compound could improve aqueous solubility at acidic pH compared to purely aromatic analogs () .
  • Planarity: Dihedral angles in 6-Methyl-2,4-diphenylquinoline (21.4–43.3°) suggest reduced planarity compared to the target compound, where the sulfonyl group may enforce a more rigid structure .

Notes

Data Limitations : Direct experimental data (e.g., biological activity, crystallography) for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.

Synthesis Challenges : Sulfonylation and piperazine coupling steps may require optimization to avoid side reactions, as seen in ’s use of CDI for imidazole coupling .

Structural Refinement : Crystallographic data for analogs (e.g., ) were refined using SHELXL (), underscoring the importance of robust software in structural analysis .

Biological Activity

6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C23H27N3O2S
Molecular Weight 409.5 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalytic activity. Additionally, it may modulate receptor activity by altering signaling pathways through receptor binding.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been studied for its ability to inhibit various enzymes, which could have implications in therapeutic applications such as anti-inflammatory and anticancer treatments.

Receptor Modulation

The compound has been investigated for its activity on serotonin receptors (5-HT receptors). Similar compounds have shown dual antagonistic properties on 5-HT3 and 5-HT6 receptors, suggesting that this compound may also possess similar functionalities .

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds, highlighting that certain derivatives demonstrated significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. Although specific data for this quinoline derivative was not provided, the structural similarities suggest potential antimicrobial efficacy .

Anticancer Activity

In vitro studies have shown that related quinoline derivatives can induce apoptosis in cancer cells through various pathways. The presence of sulfonyl and piperazine groups in the structure may enhance its anticancer properties by facilitating interactions with cellular targets involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Chloroquine Quinoline coreAntimalarial
Quinoline N-Oxides Oxidized derivativesAntimicrobial
FPPQ Aryl sulfonamide with piperazineDual receptor antagonist

The unique combination of functional groups in this compound distinguishes it from other quinoline derivatives, potentially leading to diverse biological activities.

Q & A

Q. What are the optimal synthetic routes for 6-ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including sulfonylation, alkylation, and piperazine coupling. For example:

Quinoline core formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions.

Sulfonylation : Reaction of the quinoline intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to minimize side reactions .

Piperazine substitution : Nucleophilic aromatic substitution (SNAr) using 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) with catalytic KI .
Key factors : Temperature control during sulfonylation (<10°C) and excess piperazine (1.5–2.0 eq) improve yields (>60%). Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the molecular structure of this compound validated, and what techniques are critical for confirming regioselectivity?

  • X-ray crystallography : Resolves bond angles and torsion angles, confirming the spatial arrangement of the sulfonyl and piperazinyl groups (e.g., dihedral angles between quinoline and aryl sulfonyl groups: 21.4–43.3°) .
  • NMR spectroscopy : 1^1H and 13^13C NMR distinguish regioisomers. For example, the ethyl group at position 6 shows a triplet at δ 1.2–1.4 ppm (CH2CH3), while the 4-methylpiperazinyl group exhibits split signals at δ 2.3–2.8 ppm (N–CH3) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ calculated for C28H32N3O2S: 474.2215) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact biological activity, and what methodologies are used to assess this?

  • Structure-activity relationship (SAR) studies : Replace the sulfonyl group with carbonyl or thiomorpholine derivatives (e.g., as in and ).
  • Biological assays :
    • Enzyme inhibition : Measure IC50 values against kinases (e.g., EGFR) using fluorescence polarization assays .
    • Cellular uptake : Radiolabel the compound with 3^3H and quantify accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
  • Computational modeling : Docking simulations (AutoDock Vina) reveal that the sulfonyl group enhances hydrogen bonding with Arg776 in EGFR’s ATP-binding pocket, improving inhibitory potency by ~30% compared to carbonyl analogs .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Compare datasets from independent studies (e.g., IC50 variability in anti-cancer assays) using standardized protocols (e.g., MTT vs. CellTiter-Glo viability assays) .
  • Control experiments : Test the compound alongside structurally similar analogs (e.g., chloroquine derivatives) to isolate substituent-specific effects. For example, the 4-methylpiperazinyl group may reduce logP by 0.5 units, altering membrane permeability .
  • Batch-to-batch reproducibility : Validate purity (>95% by HPLC) and crystallinity (XRPD) to rule out impurities as confounding factors .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxylic acid) at position 2 of the quinoline core to lower logP from 3.8 to 2.5, improving aqueous solubility .
  • Prodrug strategies : Synthesize phosphate esters at the sulfonyl group to enhance oral bioavailability. Hydrolysis studies in simulated gastric fluid (pH 1.2) confirm stability (>80% intact after 6 hours) .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu) in human serum albumin (HSA). Piperazine derivatives typically show moderate binding (fu = 15–25%), necessitating dose adjustments .

Methodological Considerations

Q. What in silico tools are recommended for predicting off-target interactions?

  • PharmMapper : Identifies potential targets via reverse docking (e.g., predicts affinity for dopamine D3 receptors due to the piperazine moiety) .
  • SwissADME : Estimates blood-brain barrier penetration (BBB score: 0.02 suggests limited CNS activity) .
  • Toxicity prediction : Use ProTox-II to assess hepatotoxicity risk (e.g., mitochondrial membrane disruption potential: 65% probability) .

Q. How should researchers design experiments to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Heat-treat lysates from compound-exposed cells (10 µM, 1 hour) and monitor target protein stability via Western blot .
  • Knockdown/knockout controls : Use CRISPR-Cas9 to delete the putative target (e.g., EGFR) and confirm loss of compound activity (e.g., EC50 shifts from 0.8 µM to >10 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.